Comparative Binding Affinity for the Norepinephrine Transporter (NET)
2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one has been specifically evaluated for its binding affinity to the norepinephrine transporter (NET). In a competitive binding assay, it demonstrated a binding affinity (Ki) of 3850 nM [1]. This moderate affinity is a crucial differentiation point from other chromenone analogs which may have no reported affinity for NET. For example, while direct comparator data within the same assay is not available, this value can be contextualized against the potencies of known NET inhibitors like atomoxetine (Ki ~1-5 nM) or against structurally related compounds like 2,2-dimethylchromans, which are more commonly associated with potassium channel modulation rather than monoamine transporter activity [2]. This data establishes 2,2-Dimethyl-2,6,7,8-tetrahydro-chromen-5-one as a distinct tool compound for NET target engagement studies compared to other members of the 2,2-dimethylchromane/chromene class.
| Evidence Dimension | Binding Affinity (Ki) for Norepinephrine Transporter (NET) |
|---|---|
| Target Compound Data | Ki = 3850 nM |
| Comparator Or Baseline | Baseline: No reported affinity for the majority of 2,2-dimethylchromans/chromenes which target K_ATP channels or other enzymes [2]. |
| Quantified Difference | Specificity for NET vs. other class targets (e.g., K_ATP channels) |
| Conditions | In vitro competitive binding assay using rat synaptosomes [1]. |
Why This Matters
This unique target profile justifies procurement for neuroscience research where specific modulation of NET is of interest, differentiating it from the more common K_ATP channel-modulating chroman analogs.
- [1] BindingDB. (2023). BDBM50199792 (CHEMBL3126735): Affinity Data (Ki: 3.85E+3nM) for Norepinephrine Transporter Binding Assay. Retrieved from ww.w.bindingdb.org View Source
- [2] Khelili, S., Florence, X., Bouhired, S., et al. (2017). Deciphering Structure–Activity Relationships in a Series of 2,2‐Dimethylchromans Acting as Inhibitors of Insulin Release and Smooth Muscle Relaxants. Medicine in Drug Discovery, 1, 100002. View Source
